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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethyl)cinnamic acid

CAS No.: 1386504-00-2

Cat. No.: B3034120

Get Quote

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-
Chloro-5-(trifluoromethyl)cinnamic Acid

Abstract
2-Chloro-5-(trifluoromethyl)cinnamic acid is a halogenated and fluorinated derivative of

cinnamic acid, a class of compounds extensively explored in medicinal chemistry and materials

science. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts

unique physicochemical properties, including altered lipophilicity, metabolic stability, and

electronic characteristics, making it a molecule of significant interest for drug development

professionals. This technical guide provides a comprehensive overview of the molecular

structure of 2-Chloro-5-(trifluoromethyl)cinnamic acid, details robust methodologies for its

synthesis and purification, outlines protocols for its structural characterization, and discusses its

potential within the framework of structure-activity relationships (SAR).
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Molecular Structure and Physicochemical
Properties
The structure of 2-Chloro-5-(trifluoromethyl)cinnamic acid, with the molecular formula

C₁₀H₆ClF₃O₂, is defined by a phenyl ring substituted with a chlorine atom at the C2 position

and a trifluoromethyl group at the C5 position. This aromatic core is attached to a propenoic

acid side chain.

Isomerism: The double bond in the propenoic acid moiety gives rise to E (trans) and Z (cis)

geometric isomers. The trans isomer, where the carboxyl group and the substituted phenyl

group are on opposite sides of the double bond, is generally the more thermodynamically

stable and commonly synthesized form due to reduced steric hindrance.

Key Substituent Effects:

Trifluoromethyl (-CF₃) Group: This group is a strong electron-withdrawing moiety and

significantly increases the lipophilicity of the molecule. Its inclusion is a common strategy

in drug design to enhance metabolic stability and improve cell membrane permeability.

Chloro (-Cl) Group: As a halogen, chlorine is also electron-withdrawing and contributes to

the molecule's overall electronic profile and lipophilicity. Its position can influence binding

interactions with biological targets.

The combination of these substituents makes the aromatic ring electron-deficient and

influences the acidity of the carboxylic acid group.

Table 1: Physicochemical Properties of 2-Chloro-5-
(trifluoromethyl)cinnamic acid
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Property Value Source(s)

Molecular Formula C₁₀H₆ClF₃O₂

Molecular Weight 250.60 g/mol

Canonical SMILES
C1=CC(=C(C=C1C(F)

(F)F)/C=C/C(=O)O)Cl

InChIKey
BRSLZIOZUPZJMY-

DAFODLJHSA-N

Appearance
White to off-white crystalline

powder (Expected)

XlogP (Predicted) 3.4

Monoisotopic Mass 250.00084 Da

Synthesis Methodologies
The synthesis of substituted cinnamic acids is well-established in organic chemistry. For 2-
Chloro-5-(trifluoromethyl)cinnamic acid, the most direct and efficient methods involve the

condensation of the corresponding benzaldehyde with a compound containing an active

methylene group.
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Caption: Primary synthetic routes to cinnamic acid derivatives.

Among the various methods, the Knoevenagel-Doebner condensation is particularly

advantageous. It involves the reaction of an aldehyde with malonic acid in the presence of a

basic catalyst system, typically pyridine as the solvent and a catalytic amount of piperidine.

This method is often preferred because it uses malonic acid directly and the reaction conditions

facilitate a subsequent decarboxylation, leading to the desired α,β-unsaturated carboxylic acid

in good yields. Alternative methods like the Perkin reaction (using acetic anhydride) or the Heck

reaction (palladium-catalyzed coupling) are also viable but can sometimes require harsher

conditions or more expensive catalysts.

Experimental Protocols
The following protocols provide a self-validating system, where successful synthesis and

purification are confirmed by physical and spectroscopic characterization.
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Protocol 1: Synthesis via Knoevenagel-Doebner
Condensation
This protocol describes the synthesis starting from 2-Chloro-5-(trifluoromethyl)benzaldehyde.

Materials:

2-Chloro-5-(trifluoromethyl)benzaldehyde

Malonic acid

Pyridine (anhydrous)

Piperidine

Hydrochloric acid (concentrated)

Deionized water

Ice

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Büchner funnel and vacuum flask

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde

(1.0 eq) and malonic acid (1.5 eq) in pyridine (3-4 mL per gram of aldehyde).

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
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Condensation: Heat the reaction mixture to reflux (approx. 90-100 °C) with continuous

stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker

containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize

the pyridine and precipitate the crude product.

Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the

solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the collected crude product thoroughly with cold deionized water to remove

any residual salts and acids.

Drying: Dry the crude 2-Chloro-5-(trifluoromethyl)cinnamic acid in a vacuum oven or

desiccator. The product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to obtain a high-purity product, essential for biological assays

and accurate characterization. A mixed-solvent system of ethanol and water is highly effective

for cinnamic acid derivatives.

Procedure:

Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add the minimum

amount of hot ethanol required to completely dissolve the solid.

Induce Saturation: While the ethanol solution is still hot, add hot deionized water dropwise

until the solution becomes persistently cloudy (the cloud point).

Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain

a clear, saturated solution.

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow

it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer

crystals.
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Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30

minutes to maximize crystal formation.

Final Isolation: Collect the purified white crystals by vacuum filtration, wash with a small

amount of ice-cold water, and dry to a constant weight.

Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting

point range indicates high purity.

Caption: Workflow for synthesis, purification, and validation.

Structural Elucidation and Characterization
The molecular structure of the synthesized compound must be unequivocally confirmed using a

combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the

two vinylic protons of the acrylate backbone, and the acidic proton of the carboxyl group.

The vinylic protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz),

confirming the trans configuration.

¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon (~167-170

ppm), the aromatic carbons (some of which will show splitting due to coupling with

fluorine), the vinylic carbons, and the carbon of the trifluoromethyl group (typically a

quartet).

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of

key functional groups. Expected characteristic absorption bands include a broad O-H stretch

from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), a

C=C alkene stretch (~1625-1640 cm⁻¹), and strong C-F stretches from the -CF₃ group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the

calculated molecular weight (250.60 Da). The isotopic pattern of the molecular ion will be

characteristic of a molecule containing one chlorine atom.
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X-ray Crystallography: While not routine for every synthesis, single-crystal X-ray diffraction

provides the most definitive proof of structure, including bond lengths, bond angles, and

intermolecular interactions in the solid state. For cinnamic acids, this technique often reveals

planar conformations and hydrogen-bonded dimer formation between carboxylic acid groups

in the crystal lattice.

Biological Context and Structure-Activity
Relationship (SAR)
The specific structural features of 2-Chloro-5-(trifluoromethyl)cinnamic acid make it a

compelling candidate for biological screening.

Rationale for Interest: Cinnamic acid derivatives are known to possess a wide range of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The

incorporation of a trifluoromethyl group is a proven strategy in medicinal chemistry to

enhance therapeutic efficacy. Studies on related compounds, such as

(trifluoromethyl)cinnamamides, have shown significant anticonvulsant activity.

Structure-Activity Relationship (SAR) Insights:

Core Scaffold: The α,β-unsaturated carbonyl system is a key pharmacophore that can act

as a Michael acceptor.

Aromatic Substitution: The nature and position of substituents on the phenyl ring are

critical for activity. SAR studies on other cinnamic acids have shown that electron-

withdrawing groups can modulate activity. For example, para- and meta-substituted chloro

and trifluoromethyl groups have been shown to enhance the herbicidal or cholinesterase

inhibitory activity of different cinnamic acid scaffolds.

Lipophilicity and Electronics: The chloro and trifluoromethyl groups increase lipophilicity,

which can improve transport across biological membranes, but they also create an

electron-deficient aromatic system that can alter target binding interactions.

Caption: Structure-Activity Relationship (SAR) concept for cinnamic acids.

Conclusion
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2-Chloro-5-(trifluoromethyl)cinnamic acid represents a strategically designed molecule with

significant potential for applications in drug discovery and materials science. Its molecular

structure is characterized by key functional groups known to enhance biological performance.

The synthetic route via the Knoevenagel-Doebner condensation is robust and efficient, and the

resulting compound can be purified to a high degree using standard recrystallization

techniques. The comprehensive characterization protocols outlined herein provide a reliable

framework for validating its structure and purity, which is a prerequisite for any further

investigation into its promising biological activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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